molecular formula C8H9N3O B3029902 5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol CAS No. 82703-35-3

5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Cat. No.: B3029902
CAS No.: 82703-35-3
M. Wt: 163.18
InChI Key: WDLIZNULNYTMOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrrolopyrimidine family.

Biochemical Analysis

Biochemical Properties

5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol plays a significant role in biochemical reactions, particularly those involving enzyme inhibition and activation. It has been shown to interact with enzymes such as protein kinase B (PKB or Akt), which is a key player in intracellular signaling pathways that regulate cell growth and survival . The compound’s interaction with PKB involves binding to the enzyme’s active site, thereby inhibiting its activity. This inhibition can lead to downstream effects on various cellular processes, including cell proliferation and apoptosis.

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of PKB can result in reduced cell proliferation and increased apoptosis in cancer cells . Additionally, the compound has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis, further highlighting its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of PKB by binding to its active site . This binding prevents the phosphorylation and activation of PKB, thereby disrupting the downstream signaling pathways that promote cell survival and proliferation. Additionally, the compound may interact with other enzymes and proteins, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, allowing for prolonged observation of its effects . Over time, the compound’s inhibitory effects on PKB and other enzymes can lead to sustained changes in cellular processes, including reduced cell proliferation and increased apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit PKB activity and reduce tumor growth in cancer models . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues and organs. These dosage-dependent effects highlight the importance of optimizing the compound’s dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s metabolism can influence its bioavailability and efficacy in biological systems . Enzymes such as cytochrome P450 may play a role in the compound’s metabolic degradation, affecting its concentration and activity within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its distribution within tissues can influence its therapeutic effects and potential side effects, making it important to understand its pharmacokinetics.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can determine its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with dimethylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrrolopyrimidines .

Scientific Research Applications

5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors and other therapeutic agents.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.

    Industry: The compound is utilized in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing targeted therapies and studying complex biological processes .

Properties

IUPAC Name

5,6-dimethyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-4-5(2)11-7-6(4)8(12)10-3-9-7/h3H,1-2H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLIZNULNYTMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C(=O)NC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40516074
Record name 5,6-Dimethyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82703-35-3
Record name 5,6-Dimethyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Reactant of Route 3
Reactant of Route 3
5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Reactant of Route 4
5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Reactant of Route 5
5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Reactant of Route 6
5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.